molecular formula C12H14N2O3 B1316078 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone CAS No. 453562-68-0

1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone

Cat. No. B1316078
M. Wt: 234.25 g/mol
InChI Key: WFZCJZLWNBAQDW-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone, also known as DMNI, is a synthetic compound that has been studied extensively in recent years for its potential applications in a variety of scientific research areas. DMNI has been found to have a variety of biochemical and physiological effects, and its synthesis method and mechanism of action have been well-characterized.

Scientific Research Applications

  • Tautomerism and Metal Complexation Studies : Research has explored the solid-state, solution, and gas phase structures of related compounds. These studies are crucial for understanding the tautomerism and potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

  • Cancer Chemoprevention Potential : Some related nitroaromatic compounds have been evaluated for their ability to induce the activity of detoxifying enzymes, suggesting potential use as cancer chemopreventive agents (Zheng, Kenney, & Lam, 1992).

  • Photorelease of Neuroactive Amino Acids : Certain derivatives have been used for the rapid release of neuroactive amino acids, such as l-glutamate, which are essential for biological experiments (Papageorgiou, Ogden, & Corrie, 2004).

  • Antioxidant, Antifungal, and Antibacterial Activities : Some related compounds have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial properties, demonstrating potential for various medicinal applications (Kumar & Vijayakumar, 2017).

  • Heterocyclic Synthesis : The compound and its derivatives have been used in heterocyclic synthesis, contributing to the development of new chemical structures with potential pharmaceutical applications (Kovach, Brennessel, & Jones, 2014).

  • Photocleavage Studies : Studies have also explored the photocleavage properties of 1-acyl-7-nitroindolines, which are important for understanding their photochemical behaviors and potential applications in photoresponsive systems (Papageorgiou & Corrie, 2000).

  • Photochromic Properties : Research on photochromic properties of related compounds can be significant for developing materials that change color in response to light, with applications in smart coatings and displays (Gal'bershtam et al., 1977).

properties

IUPAC Name

1-(3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(15)13-7-12(2,3)10-5-4-9(14(16)17)6-11(10)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZCJZLWNBAQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583135
Record name 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone

CAS RN

453562-68-0
Record name 1-(2,3-Dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453562-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(2,3-dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl)
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3,3-dimethyl-6-nitroindoline (450 mg) in CH2Cl2 (15 mL) and Et3N (0.6 mL) at −10° C. was added acetyl chloride (180 μL, 2.5 mmol). The mixture was stirred at rt overnight and quenched by addition of sat. aq. NaHCO3, and extracted with EtOAc (30 mL×3). The combined organic layers were washed with brine, dried (MgSO4) and concentrated. The residue was purified by column to give a light yellow solid (390 mg, 71% for two steps).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
180 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide (4.5 g, Step B) was dissolved in anhydrous DMF (50 mL), tetraethyl-ammonium chloride (2.5 g), sodium formate (1.2 g), NaOAc (3 g) were added, and the resulting mixture was bubbled with N2 gas for 10 min. Pd(OAc)2 (350 mg) was added and the mixture was heated at 80° C. under N2 atmosphere overnight. After the mixture was concentrated in vacuo, it was partitioned between saturated NaHCO3 solution and EtOAc, the resulting organic layer was dried over MgSO4, filtered and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel with 2:1 Hexane:EtOAc to afford the title compound as a yellow gum. MS: 235 (M+1). Calc'd. for C12H14N2O3—234.25.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide (3.1 g, 10.2 mmol), tetraethylammonium chloride hydrate (2.4 g, 149 mmol), sodium formate (1.08 g, 18 mmol), sodium acetate (2.76 g, 34.2 mmol) and palladium acetate (0.32 g, 13.2 mmol) in anhydrous DMF (50 mL) was stirred at 80° C. for 15 h under N2 atmosphere. After cooling, the mixture was filtered through Celite. The Celite was washed with EtOAc and the combined filtrates were washed with sat. NaHCO3. The separated organic layer was washed with water and brine, dried over MgSO4, filtered and concentrated under reduced pressure to provide 1-(3,3-dimethyl-6-nitroindolin-1-yl)ethanone as a brown solid (2.1 g, 88%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 3,3-dimethyl-6-nitroindoline (Example 4, 190.5 g) in 1200 mL IPAC, Et3N (200.6 g) was charged to a 1-L jacketed reactor, followed by the drop-wise addition of acetyl chloride (155.4 g) while maintaining reaction temperature<25° C. The reaction contents were stirred for 1 h at 20-25° C. 1200 mL D.I. water was charged slowly at T<30° C. to form a suspension. The product was isolated by filtration. Wet cake was washed with D.I. water (200 mL×2) and heptane (200 mL), and was dried at 50° C. under vacuum until constant weight. (193 g, 83.2 wt % adjusted yield, 99.15 A %, 99.5 wt % (dry))
Quantity
190.5 g
Type
reactant
Reaction Step One
Name
Quantity
200.6 g
Type
reactant
Reaction Step One
Quantity
155.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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